molecular formula C10H7NO5 B3252203 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid CAS No. 214637-64-6

5-Methoxy-2,3-dioxoindoline-7-carboxylic acid

Cat. No.: B3252203
CAS No.: 214637-64-6
M. Wt: 221.17 g/mol
InChI Key: SEWGKHCHJHMBKL-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dioxoindoline-7-carboxylic acid is a chemical compound with the molecular formula C10H7NO5 It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of an indole derivative.

    Methoxylation: The indole derivative undergoes methoxylation to introduce the methoxy group at the 5-position.

    Oxidation: The compound is then oxidized to form the 2,3-dioxoindoline structure.

    Carboxylation: Finally, the carboxyl group is introduced at the 7-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Common techniques include:

    Catalytic Reactions: Using catalysts to improve reaction efficiency.

    Purification: Employing methods such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dioxoindoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxidation states.

    Reduction: It can be reduced to form indoline derivatives.

    Substitution: The methoxy and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield indoline derivatives.

Scientific Research Applications

5-Methoxy-2,3-dioxoindoline-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dioxoindoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate pathways related to cell survival, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole-2-carboxylic acid: Similar structure but lacks the 2,3-dioxoindoline moiety.

    Indole-3-acetic acid: A plant hormone with a different functional group arrangement.

    5-Methoxy-1H-indole-2-carboxylic acid: Another indole derivative with different substitution patterns.

Uniqueness

5-Methoxy-2,3-dioxoindoline-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methoxy-2,3-dioxo-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-16-4-2-5-7(6(3-4)10(14)15)11-9(13)8(5)12/h2-3H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWGKHCHJHMBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C(=O)O)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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